Cas no 946367-35-7 (N-1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl-2,6-dimethoxybenzamide)

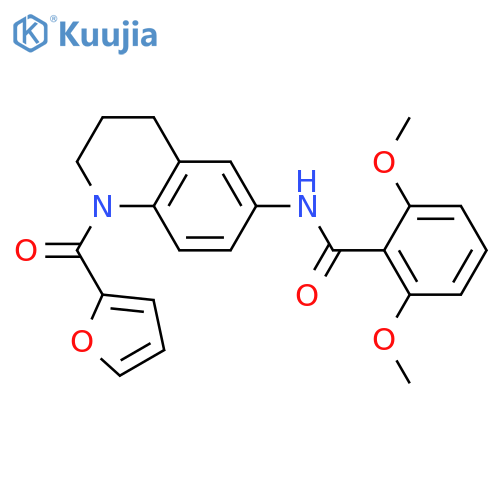

946367-35-7 structure

商品名:N-1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl-2,6-dimethoxybenzamide

CAS番号:946367-35-7

MF:C23H22N2O5

メガワット:406.431186199188

CID:5514769

N-1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl-2,6-dimethoxybenzamide 化学的及び物理的性質

名前と識別子

-

- N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2,6-dimethoxybenzamide

- N-1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl-2,6-dimethoxybenzamide

-

- インチ: 1S/C23H22N2O5/c1-28-18-7-3-8-19(29-2)21(18)22(26)24-16-10-11-17-15(14-16)6-4-12-25(17)23(27)20-9-5-13-30-20/h3,5,7-11,13-14H,4,6,12H2,1-2H3,(H,24,26)

- InChIKey: XRJAUBVQBLHQAV-UHFFFAOYSA-N

- ほほえんだ: C(NC1C=CC2=C(C=1)CCCN2C(C1=CC=CO1)=O)(=O)C1=C(OC)C=CC=C1OC

N-1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl-2,6-dimethoxybenzamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2040-0106-10μmol |

N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,6-dimethoxybenzamide |

946367-35-7 | 90%+ | 10μl |

$69.0 | 2023-05-17 | |

| Life Chemicals | F2040-0106-20mg |

N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,6-dimethoxybenzamide |

946367-35-7 | 90%+ | 20mg |

$99.0 | 2023-05-17 | |

| Life Chemicals | F2040-0106-25mg |

N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,6-dimethoxybenzamide |

946367-35-7 | 90%+ | 25mg |

$109.0 | 2023-05-17 | |

| Life Chemicals | F2040-0106-30mg |

N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,6-dimethoxybenzamide |

946367-35-7 | 90%+ | 30mg |

$119.0 | 2023-05-17 | |

| Life Chemicals | F2040-0106-20μmol |

N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,6-dimethoxybenzamide |

946367-35-7 | 90%+ | 20μl |

$79.0 | 2023-05-17 | |

| Life Chemicals | F2040-0106-2mg |

N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,6-dimethoxybenzamide |

946367-35-7 | 90%+ | 2mg |

$59.0 | 2023-05-17 | |

| Life Chemicals | F2040-0106-5mg |

N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,6-dimethoxybenzamide |

946367-35-7 | 90%+ | 5mg |

$69.0 | 2023-05-17 | |

| Life Chemicals | F2040-0106-1mg |

N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,6-dimethoxybenzamide |

946367-35-7 | 90%+ | 1mg |

$54.0 | 2023-05-17 | |

| Life Chemicals | F2040-0106-40mg |

N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,6-dimethoxybenzamide |

946367-35-7 | 90%+ | 40mg |

$140.0 | 2023-05-17 | |

| Life Chemicals | F2040-0106-50mg |

N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,6-dimethoxybenzamide |

946367-35-7 | 90%+ | 50mg |

$160.0 | 2023-05-17 |

N-1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl-2,6-dimethoxybenzamide 関連文献

-

Alexandre Ciaccafava,Daria Tombolelli,Lilith Domnik,Jochen Fesseler,Jae-Hun Jeoung,Holger Dobbek,Maria Andrea Mroginski,Ingo Zebger,Peter Hildebrandt Chem. Sci., 2016,7, 3162-3171

-

Shane O'Sullivan,Eva Alvarez de Eulate,Yiu Hang Yuen,Erik Helmerhorst,Damien W. M. Arrigan Analyst, 2013,138, 6192-6196

-

Stefania F. Musolino,Zhipeng Pei,Liting Bi,Gino A. DiLabio,Jeremy E. Wulff Chem. Sci., 2021,12, 12138-12148

-

Sihua Qian,Hengwei Lin RSC Adv., 2016,6, 7902-7907

946367-35-7 (N-1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl-2,6-dimethoxybenzamide) 関連製品

- 1805870-06-7(Methyl 4-(2-carboxyethyl)-2-cyanobenzoate)

- 437982-68-8(2-(4-{(tert-butoxy)carbonylamino}phenyl)propanoic acid)

- 574732-18-6(2,4-Dichloro-3-(difluoromethyl)benzoic acid)

- 2228991-37-3(2-amino-1-5-(4-fluorophenyl)furan-2-ylpropan-1-one)

- 2227817-85-6((2R)-6,6-dimethylheptan-2-amine)

- 340310-05-6((2Z)-2-cyano-3-[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]-N-(4-ethylphenyl)prop-2-enamide)

- 1805475-03-9(6-Chloro-2-phenylpyridine-3-carbonyl chloride)

- 161368-65-6(4-amino-3-(2-methoxyethyl)phenol)

- 2138182-94-0(1-(5-formylpyridin-2-yl)-4-methyl-1H-pyrazole-3-carboxylic acid)

- 1396844-73-7(1-(2-bromobenzoyl)-4-[(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)methyl]piperidine)

推奨される供給者

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量